Cycloheptyl[(4-iodophenyl)sulfonyl]amine
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Overview
Description
Cycloheptyl[(4-iodophenyl)sulfonyl]amine is a chemical compound with the molecular formula C13H18INO2S This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of a 4-iodobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl[(4-iodophenyl)sulfonyl]amine typically involves the reaction of 4-iodobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl[(4-iodophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in organic solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or thiols depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Scientific Research Applications
Cycloheptyl[(4-iodophenyl)sulfonyl]amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Cycloheptyl[(4-iodophenyl)sulfonyl]amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes, while the cycloheptyl group may enhance the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Cycloheptyl[(4-iodophenyl)sulfonyl]amine can be compared with other similar compounds, such as:
N-cyclohexyl-4-iodobenzenesulfonamide: This compound has a cyclohexyl group instead of a cycloheptyl group. The difference in ring size can affect the compound’s chemical properties and biological activities.
N-cyclopentyl-4-iodobenzenesulfonamide: This compound has a cyclopentyl group. The smaller ring size may result in different reactivity and interactions with biological targets.
N-cyclooctyl-4-iodobenzenesulfonamide: This compound has a cyclooctyl group. The larger ring size may influence the compound’s solubility and stability.
This compound is unique due to its specific ring size and the presence of both iodine and sulfonamide functionalities, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1136874-86-6 |
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Molecular Formula |
C13H18INO2S |
Molecular Weight |
379.26g/mol |
IUPAC Name |
N-cycloheptyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C13H18INO2S/c14-11-7-9-13(10-8-11)18(16,17)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 |
InChI Key |
RZAZLYBDQMBUJY-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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